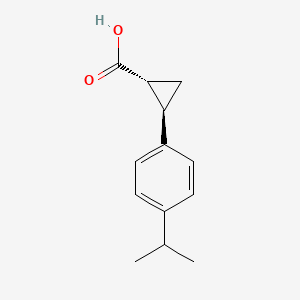

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGUBTGKXFAAGO-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopropane ring attached to a carboxylic acid group and an isopropyl-substituted phenyl group. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

- Molecular Formula : C11H14O2

- Molecular Weight : 182.23 g/mol

- CAS Number : 1512778-52-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that this compound may act as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme crucial in the biosynthesis of ethylene in plants. Ethylene is a key hormone that regulates various physiological processes, including fruit ripening and stress responses.

Inhibition of Ethylene Biosynthesis

A study conducted on the inhibitory effects of cyclopropane carboxylic acid derivatives demonstrated that this compound exhibits significant inhibition of ACO activity. The molecular docking analysis revealed a strong binding affinity to the active site of the enzyme, with a binding free energy (ΔG) of -6.5 kcal/mol, indicating effective interaction with the enzyme's active site .

| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385 × 10^4 |

| (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50 to 100 µg/mL .

Case Study 1: Ethylene Inhibition in Agricultural Applications

A field trial was conducted to evaluate the efficacy of this compound as an agricultural growth regulator. The application of this compound resulted in delayed ripening and extended shelf life of tomatoes by inhibiting ethylene production. The treated fruits showed reduced softening and maintained firmness compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against foodborne pathogens. The results demonstrated that at concentrations above 75 µg/mL, this compound effectively reduced bacterial counts in contaminated food samples, suggesting its potential as a natural preservative .

Preparation Methods

Transition Metal-Catalyzed Carbene Transfer

The most direct route involves cyclopropanation of 4-isopropylstyrene (1) using ethyl diazoacetate (2) in the presence of a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄). This method, adapted from analogous systems, achieves stereocontrol via catalyst-induced asymmetry:

$$

\text{4-Isopropylstyrene} + \text{CH₂N₂CO₂Et} \xrightarrow{\text{Rh}2(\text{S-DOSP})4} \text{(1R,2R)-Ethyl 2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylate}

$$

Typical conditions (0°C, CH₂Cl₂, 12 hr) yield 68–72% with >90% enantiomeric excess (ee). The ester intermediate is subsequently hydrolyzed to the carboxylic acid using LiOH/THF/H₂O (quantitative yield).

Table 1: Comparison of Catalysts for Asymmetric Cyclopropanation

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | 92 | 71 | |

| Cu(OTf)₂/(S)-Ph-BOX | 85 | 65 | |

| Co(II)-salen | 78 | 58 |

Simmons-Smith Reaction

The classical Simmons-Smith protocol employs a Zn-Cu couple and CH₂I₂ to cyclopropanate alkenes. For substrate 1, this method produces the cyclopropane core but suffers from poor stereoselectivity (≤40% ee). Modifications using chiral auxiliaries (e.g., Oppolzer’s sultam) improve diastereomeric ratios to 7:1, though requiring additional steps for auxiliary removal.

Stereoselective Functionalization

Dynamic Kinetic Resolution

A two-step sequence capitalizes on the planar transition state of cyclopropanation:

Chiral Pool Synthesis

Starting from (1R,2R)-cyclopropane-1,2-dicarboxylic acid, mono-esterification and subsequent Heck coupling with 4-isopropylphenylboronic acid introduces the aryl group. Pd(OAc)₂/XPhos catalyzes the coupling (80°C, 24 hr, 74% yield), though regioselectivity challenges necessitate careful optimization.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2R)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring . Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, with characterization via chiral HPLC or polarimetry . For example, the use of (R,R)- or (S,S)-ligands during cyclopropanation can bias stereochemistry, as seen in analogous fluorocyclopropane syntheses .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for storage or experimental use?

- Methodological Answer : Stability studies involve accelerated degradation tests:

- pH stability : Incubate the compound in buffers (pH 1–13) at 25–50°C, monitoring decomposition via LC-MS or NMR .

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds .

- Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions, so storage at neutral pH and inert atmospheres is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound and its derivatives?

- Methodological Answer : Contradictions may arise from stereochemical impurities or assay variability. Strategies include:

- Re-evaluating enantiomeric excess using advanced chiral separation techniques (e.g., SFC or CE) .

- Standardizing bioassays (e.g., enzyme inhibition IC50 protocols) across labs to minimize variability .

- Comparing substituent effects: For example, replacing the 4-propan-2-yl group with difluoromethyl (as in ) alters electronic properties and binding affinity, which may explain divergent activity .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., cyclopropane-based protease inhibitors)?

- Methodological Answer :

- Docking studies : Use software like AutoDock or Schrödinger to predict binding modes of the cyclopropane scaffold to enzyme active sites .

- QSAR analysis : Correlate substituent effects (e.g., steric bulk from 4-propan-2-yl vs. electron-withdrawing fluorine) with inhibitory activity .

- MD simulations : Assess conformational stability of the cyclopropane ring under physiological conditions .

Q. What experimental approaches validate the compound’s role in modulating metabolic pathways (e.g., lipid metabolism)?

- Methodological Answer :

- Metabolomics : Treat cell lines (e.g., HepG2 hepatocytes) with the compound and analyze lipid profiles via LC-MS .

- Isotope tracing : Use ¹³C-labeled glucose to track carbon flux into lipids, comparing treated vs. untreated groups .

- Knockout models : Test the compound in PPAR-γ or AMPK knockout mice to identify target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.